molecular formula C6H5BrFN B1282831 2-Bromo-3-fluoro-5-methylpyridine CAS No. 34552-16-4

2-Bromo-3-fluoro-5-methylpyridine

Cat. No.: B1282831
CAS No.: 34552-16-4
M. Wt: 190.01 g/mol
InChI Key: OCTPYXPSXKTDIU-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 5 are substituted by bromine, fluorine, and methyl groups, respectively

Biochemical Analysis

Biochemical Properties

2-Bromo-3-fluoro-5-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve halogenated pyridines. For instance, it can act as a substrate for enzymes that catalyze halogenation and dehalogenation reactions, influencing the formation and breakdown of organic compounds . The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, which can alter the activity and function of the enzymes involved.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for signal transduction . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that participate in different biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biochemical activity. For instance, this compound can be transported across cell membranes by organic anion transporters, affecting its intracellular concentration and distribution.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-5-methylpyridine typically involves the bromination and fluorination of 3-methylpyridine. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-5-fluoro-3-methylpyridine
  • 5-Bromo-2-fluoro-3-methylpyridine
  • 3-Bromo-5-fluoropyridine-2-carboxylic acid

Comparison: 2-Bromo-3-fluoro-5-methylpyridine is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic routes and coupling reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

2-bromo-3-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTPYXPSXKTDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543215
Record name 2-Bromo-3-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34552-16-4
Record name 2-Bromo-3-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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